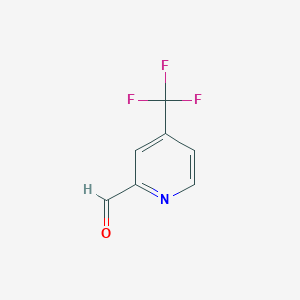

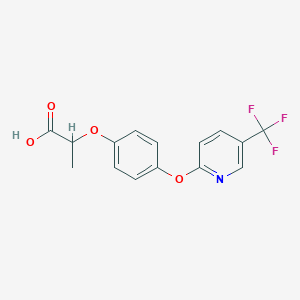

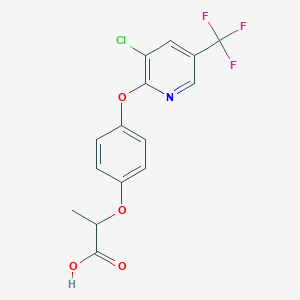

4-(トリフルオロメチル)ピリジン-2-カルバルデヒド

概要

説明

4-(Trifluoromethyl)pyridine-2-carbaldehyde, also known as 4-TPCA, is a colorless, volatile liquid that is used in a variety of scientific and industrial applications. This compound has a wide range of unique properties, including a high boiling point, low volatility, and a strong odor. It is also non-toxic and has low flammability. 4-TPCA is used in the synthesis of organic molecules, as well as in the production of drugs, fragrances, and flavorings.

科学的研究の応用

金属化反応

4-(トリフルオロメチル)ピリジン-2-カルバルデヒドは、金属化反応により(トリフルオロメチル)ピリジルリチウムの調製に使用されます。 このプロセスは、多くの有機合成経路の基礎となる炭素金属結合を形成するために不可欠です .

金属有機構造体(MOF)の合成

この化合物は、ガス貯蔵、分離、触媒作用において潜在的な用途を持つ、高多孔質材料であるMOFの合成において役割を果たします .

アミノピリジンの調製

それは、医薬品や農薬の重要な中間体であるアミノ化反応によるアミノピリジンの調製における反応物として作用します .

4. 好気性酸化カップリングのための触媒リガンド 4-(トリフルオロメチル)ピリジン-2-カルバルデヒドは、パラジウム触媒によるキシレンの好気性酸化カップリングによるテトラメチルビフェニルの位置選択的調製において、触媒リガンドとして使用されます .

農薬産業での用途

4-(トリフルオロメチル)ピリジン-2-カルバルデヒドを含むトリフルオロメチルピリジン誘導体は、農薬産業で害虫から作物を保護するために広く使用されています .

作物保護製品の合成

誘導体のなかで、それは現代の農業における重要性を強調し、いくつかの作物保護製品を合成するための化学中間体として役立ちます .

フッ素化および塩素化反応

この化合物は、さまざまなフッ素化有機化合物を生成するために不可欠である、トリクロロメチルピリジンを使用して塩素原子とフッ素原子を交換するメソッドに関係しています .

トリフルオロメチル含有化合物のビルディングブロック

それは、医薬品化学において重要な、トリフルオロメチル含有化合物中のピリジン環を組み立てるためのビルディングブロックとしても使用されます .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNSTSIMTSEJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563712 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132470-83-8 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)